Dolo-neurobion

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

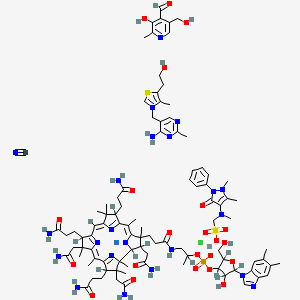

Dolo-neurobion, also known as this compound, is a useful research compound. Its molecular formula is C96H130ClCoN22NaO22PS2 and its molecular weight is 2156.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pain Management

Dolo-Neurobion has been shown to effectively manage pain, especially in patients suffering from lumbosacral pain. A clinical study involving 53 patients reported that this compound yielded good or excellent results in 77.4% of cases, with moderate effects in 15.1% of patients. No significant side effects or intolerances were noted during the treatment period .

Table 1: Efficacy of this compound in Pain Management

| Outcome | Percentage of Patients |

|---|---|

| Good or Excellent Results | 77.4% |

| Moderate Effects | 15.1% |

| No Major Side Effects | 100% |

Neuropathic Pain and Neuroprotection

Research indicates that the vitamins in this compound play a crucial role in neuroprotection, particularly against organophosphate-induced delayed neuropathy (OPIDP). In animal studies, this compound demonstrated a protective effect on nerve integrity when exposed to diisopropylfluorophosphate (DFP), a neurotoxic agent. The compound was able to significantly suppress the harmful effects of DFP on nerve structure, as evidenced by histopathological evaluations .

Table 2: Neuroprotective Effects of this compound Against DFP

| Treatment Group | NTE Activity Relative to DFP Group (%) |

|---|---|

| Normal Group | 5.0 ± 0.003 |

| Neurobion Group | 3.3 ± 0.001 |

| Dexamethasone Group | 1.6 ± 0.01 |

| Neurobion + Dexamethasone Group | 3.5 ± 0.002 |

Antinociceptive Effects

This compound has also been evaluated for its antinociceptive effects in inflammatory pain models. In a study using the formalin test on rats, chronic administration of B-complex vitamins resulted in a significant reduction of pain-related behaviors, suggesting that the compound may modulate pain transmission at the spinal level . This effect was associated with downregulation of specific markers involved in nociceptive signaling.

Table 3: Behavioral Responses to Antinociceptive Treatment with this compound

| Pain Behavior Reduction | Observed Effects |

|---|---|

| Licking | Significant reduction |

| Flinching | Significant reduction |

Clinical Case Studies

A double-blind comparative study highlighted that all patients treated with this compound reported being free from pain after treatment, contrasting with those treated with other vitamin therapies who did not experience similar outcomes . This underscores the potential efficacy of this compound as a superior option for pain relief.

化学反応の分析

Enzymatic Interactions of Vitamin B12

Vitamin B12 (cyanocobalamin) acts as a cofactor in two critical enzymatic reactions:

-

Methionine synthase activity :

Homocysteine+5 methyltetrahydrofolateVitamin B12Methionine+Tetrahydrofolate

Vitamin B12 facilitates the conversion of homocysteine to methionine by transferring a methyl group from 5-methyltetrahydrofolate. This reaction regenerates tetrahydrofolate, essential for DNA synthesis:Disruption of this pathway leads to functional folate deficiency and impaired DNA synthesis .

-

Methylmalonyl-CoA mutase activity :

L methylmalonyl CoAVitamin B12Succinyl CoA

Vitamin B12 converts L-methylmalonyl-CoA to succinyl-CoA, a crucial step in propionate metabolism:Accumulation of methylmalonyl-CoA due to B12 deficiency contributes to neurological damage .

Antioxidant Mechanisms of Vitamin B1 and B6

This compound modulates oxidative stress through glutathione (GSH) metabolism:

特性

CAS番号 |

76404-01-8 |

|---|---|

分子式 |

C96H130ClCoN22NaO22PS2 |

分子量 |

2156.7 g/mol |

IUPAC名 |

sodium;2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate;3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carbaldehyde;chloride;cyanide |

InChI |

InChI=1S/C62H90N13O14P.C13H17N3O4S.C12H17N4OS.C8H9NO3.CN.ClH.Co.Na/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;1-5-8(12)7(4-11)6(3-10)2-9-5;1-2;;;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);4-8H,9H2,1-3H3,(H,18,19,20);5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15);2,4,10,12H,3H2,1H3;;1H;;/q;;+1;;-1;;+3;+1/p-4 |

InChIキー |

DVTXWCZBEHEPDV-UHFFFAOYSA-J |

SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.CC1=NC=C(C(=C1O)C=O)CO.[C-]#N.[Na+].[Cl-].[Co+3] |

異性体SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC\4(C(C5C6(C(C(C(=N6)/C(=C\7/C(C(C(=N7)/C=C\8/C(C(C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.CC1=NC=C(C(=C1O)C=O)CO.[C-]#N.[Na+].[Cl-].[Co+3] |

正規SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.CC1=NC=C(C(=C1O)C=O)CO.[C-]#N.[Na+].[Cl-].[Co+3] |

同義語 |

Dolo-Neurobion |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。